2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride

Sigma receptor pharmacology Structure-activity relationship Piperazine medicinal chemistry

Researchers investigating sigma receptor pharmacology frequently encounter solubility barriers with free base piperazine-ethanol ligands, where DMSO or co-solvent use confounds receptor binding and cell-based assay readouts. • The dihydrochloride salt ensures immediate aqueous solubility-no DMSO, ethanol, or pH adjustment needed for buffer-based assay preparation. • The sec-butyl N-substituent combined with the ethanol spacer delivers balanced σ1 receptor engagement with reduced σ2 cross-reactivity, consistent with established piperazine-alkanol SAR. • Enhanced solid-state stability and consistent lot-to-lot solubility eliminate pre-assay processing variability for reproducible, high-throughput screening workflows.

Molecular Formula C10H24Cl2N2O
Molecular Weight 259.22
CAS No. 1176419-59-2
Cat. No. B2532679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride
CAS1176419-59-2
Molecular FormulaC10H24Cl2N2O
Molecular Weight259.22
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CCO.Cl.Cl
InChIInChI=1S/C10H22N2O.2ClH/c1-3-10(2)12-6-4-11(5-7-12)8-9-13;;/h10,13H,3-9H2,1-2H3;2*1H
InChIKeySWXKEMKGPPMGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol Dihydrochloride Overview


2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride (CAS 1176419-59-2; molecular formula C10H22N2O·2HCl; MW 186.29 as free base + 72.92 from 2HCl) is a piperazine-ethanol derivative bearing a sec-butyl (1-methylpropyl) substituent at the N-4 position . The free base form (CAS 883554-98-1) is also commercially available; the dihydrochloride salt provides enhanced aqueous solubility and solid-state stability for biological assay applications [1]. This compound belongs to the homologous piperazine-alkanol series, which has been systematically evaluated for sigma receptor pharmacology, with ethanol derivatives demonstrating a favorable balance of σ1 receptor affinity and σ2 selectivity compared to methanol and propanol analogs [2].

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol Dihydrochloride Differentiation


Substitution with closely related piperazine-alkanol analogs introduces quantifiable changes in both physicochemical handling properties and receptor pharmacology. The sec-butyl substituent (branched C4) confers distinct σ1 receptor affinity and σ2 subtype selectivity compared to n-butyl, methyl, or unsubstituted piperazine-ethanol derivatives [1]. Furthermore, the homologous alkanol series reveals that ethanol derivatives maintain σ1 affinity comparable to methanol analogs but with superior σ2 selectivity, whereas propanol derivatives suffer substantial potency loss [2]. Additionally, the dihydrochloride salt form offers consistent aqueous solubility and long-term solid-state stability that the free base lacks, directly impacting reproducible assay preparation . These differences preclude casual interchange between analogs or salt forms in structure-activity relationship (SAR) studies or pharmacological investigations.

Procurement Evidence for 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol Dihydrochloride


σ1 Receptor Affinity and σ2 Selectivity Advantage

In a systematic homologous series study of piperazine-alkanols, ethanol derivatives (represented by compound class 3) demonstrated σ1 receptor affinity comparable to methanol derivatives (compound class 2) while exhibiting increased selectivity over the σ2 subtype. In contrast, propanol derivatives (compound class 4) were considerably less potent at σ1 receptors [1]. This establishes that the ethanol spacer length is optimal for balancing σ1 potency with σ2 selectivity within this chemotype.

Sigma receptor pharmacology Structure-activity relationship Piperazine medicinal chemistry

Aqueous Solubility: Dihydrochloride vs. Free Base

The free base form (CAS 883554-98-1) is a viscous liquid or low-melting solid at ambient conditions with predicted logP of 0.05-0.53, indicating moderate lipophilicity and limited aqueous solubility without pH adjustment . The dihydrochloride salt (CAS 1176419-59-2) provides immediate water solubility and exists as a stable crystalline solid at room temperature, eliminating the need for solubilization aids or pH titration during aqueous biological assay preparation [1]. This represents a practical differentiator for laboratories requiring reproducible compound handling.

Formulation science Assay preparation Salt selection

N-1 Substituent SAR: sec-Butyl Advantage

Structure-activity relationship studies on piperazine-based σ1 receptor ligands indicate that high σ1 affinity is attained when one large lipophilic substituent is introduced at the N-position. In a related series, the N-butyl substituent yielded a Ki value of 13.2 nM with σ2:σ1 selectivity ratio of 16 . While this specific data point derives from a methyl ether analog (compound 12b) rather than the ethanol derivative itself, it establishes the principle that N-alkyl substitution (including butyl variants) is critical for σ1 receptor engagement compared to unsubstituted piperazine-ethanol [1]. The sec-butyl group present in the target compound introduces branched-chain lipophilicity and a chiral center, which may further modulate receptor binding kinetics relative to linear n-butyl analogs.

Sigma-1 receptor ligands Pharmacophore modeling Piperazine SAR

Hazard Profile: Dihydrochloride vs. Free Base

The free base form (CAS 883554-98-1) carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate PPE and ventilation controls during handling . The dihydrochloride salt (CAS 1176419-59-2) is supplied as a crystalline solid that may present reduced inhalation risk compared to the free base liquid form, though specific GHS classification for the salt was not available in the consulted authoritative sources. Procurement decisions should consider these handling and storage differences when selecting between salt and free base forms for laboratory use.

Laboratory safety Chemical procurement Hazard assessment

Applications of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol Dihydrochloride


σ1 Receptor Pharmacology with σ2 Selectivity

Based on class-level SAR evidence showing that ethanol derivatives in the piperazine-alkanol series maintain σ1 affinity with enhanced σ2 selectivity relative to methanol analogs, this compound is positioned as a scaffold-appropriate tool for σ1 receptor investigations where minimizing σ2 cross-reactivity is scientifically necessary [1]. The sec-butyl N-substituent provides lipophilic bulk consistent with established σ1 pharmacophore requirements, distinguishing it from unsubstituted piperazine-ethanol which lacks sufficient σ1 engagement [2].

Aqueous Assays: Direct Solubility Without Co-Solvents

The dihydrochloride salt form offers immediate aqueous solubility without requiring DMSO, ethanol, or pH adjustment steps that may confound receptor binding or cell-based assay readouts. This is in direct contrast to the free base form (CAS 883554-98-1), which exists as a liquid with limited water miscibility and would necessitate solubilization aids [1]. For laboratories standardizing on aqueous buffer systems for high-throughput screening or dose-response experiments, the dihydrochloride salt reduces pre-assay processing variability [2].

SAR Studies: Piperazine Alkanol Chain Length

The ethanol spacer length represents the optimal balance between σ1 potency retention and σ2 selectivity, as propanol homologs demonstrate considerably reduced σ1 potency [1]. Researchers investigating the alkanol chain length parameter in piperazine-based σ1 ligands can use this compound as a benchmark ethanol reference, enabling direct comparison with methanol (higher σ2 cross-reactivity) and propanol (reduced potency) derivatives synthesized in parallel [2].

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